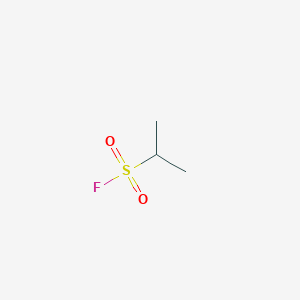

Propane-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of propane-2-sulfonyl fluoride involves innovative methodologies. One approach utilizes the electrochemical oxidative coupling of thiols and potassium fluoride, resulting in a mild and environmentally benign process. This method uses thiols or disulfides as starting materials, combined with KF, providing an inexpensive and abundant fluoride source without additional oxidants or catalysts.Molecular Structure Analysis

Investigations into the molecular structure of propane-2-sulfonyl fluoride and related sulfonyl fluorides reveal insights into their chemical reactivity and stability. The sulfonyl fluoride group in these compounds acts as a versatile functional group for further chemical transformations, particularly in sulfur (VI) fluoride exchange reactions.Chemical Reactions Analysis

Sulfonyl fluorides, including propane-2-sulfonyl fluoride, participate in various chemical reactions. Notably, they are employed in SuFEx click chemistry, enabling the formation of sulfonate connections and facilitating the synthesis of complex molecules with high specificity and efficiency. These reactions are valuable for generating new modules with a pendant sulfonyl fluoride handle, which can undergo facile and selective SuFEx reactions.Aplicaciones Científicas De Investigación

- Synthesis and Chemical Biology Applications Propane-2-sulfonyl fluoride and its derivatives have been extensively studied for their applications in synthesis and chemical biology. One notable application is in the field of “click chemistry”, particularly sulfur (VI) fluoride exchange-based reactions. These reactions involve the use of sulfonyl fluorides as synthetic motifs, thanks to their broad substrate scope and mild reaction conditions. Researchers have developed environmentally benign approaches, such as electrochemical methods, to harness the potential of these compounds.

- Drug and Natural Product Modification Sulfonyl fluoride derivatives, including propane-2-sulfonyl fluoride, find application in modifying drugs and natural products. Novel synthetic methods, such as visible-light-mediated decarboxylative fluorosulfonylethylation, have been developed. These methods are applicable to various alkyl carboxylic acids, including primary, secondary, and tertiary acids.

- SuFEx is a powerful chemical tool that enables irreversible cross-linking between interacting biomolecules. Proximity-enabled SuFEx reactions involve aryl fluorosulfate or aryl sulfonyl fluoride reacting with nucleophiles on the target. Propane-2-sulfonyl fluoride serves as a representative SuFEx warhead in these applications .

- SuFEx Click Chemistry SuFEx click chemistry allows the formation of sulfonate connections, facilitating the synthesis of complex molecules with high specificity and efficiency. Sulfonyl fluorides, including propane-2-sulfonyl fluoride, play a pivotal role in this context.

- Innovative Synthesis Methods The synthesis of propane-2-sulfonyl fluoride and related compounds involves innovative methodologies. For instance, the electrochemical oxidative coupling of thiols and potassium fluoride provides a mild and environmentally benign approach. This method utilizes thiols or disulfides as starting materials, highlighting an inexpensive and abundant fluoride source without additional oxidants or catalysts.

SuFEx (Sulfur (VI) Fluoride Exchange) Reactions

Mecanismo De Acción

Target of Action

Propane-2-sulfonyl fluoride, like other sulfonyl fluorides, is primarily used as an electrophilic warhead by both medicinal chemists and chemical biologists . The compound’s primary targets are context-specific amino acids or proteins . These targets are chosen for their unique stability-reactivity balance, which makes them attractive for diverse applications .

Mode of Action

The mode of action of propane-2-sulfonyl fluoride involves the compound interacting with its targets through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . The proximity of the aryl sulfonyl fluoride to a nucleophile on the target enables the compound to react with the nucleophile via SuFEx, irreversibly cross-linking the interacting biomolecules .

Biochemical Pathways

The biochemical pathways affected by propane-2-sulfonyl fluoride are those involving the targets of the compound. The compound’s interaction with its targets can lead to the inactivation of enzymes, thereby affecting the corresponding biochemical pathways . For example, the compound can react with active site amino acids to inactivate these enzymes .

Pharmacokinetics

The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability.

Result of Action

The result of the action of propane-2-sulfonyl fluoride is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This can lead to the inactivation of enzymes , potentially affecting various biological processes. For example, the compound has been found to be effective at killing Gram-negative bacteria .

Action Environment

The action of propane-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it can remain stable and reactive in a biological environment.

Direcciones Futuras

Propiedades

IUPAC Name |

propane-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2S/c1-3(2)7(4,5)6/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXYJSUNHPISQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)

![Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2482996.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)